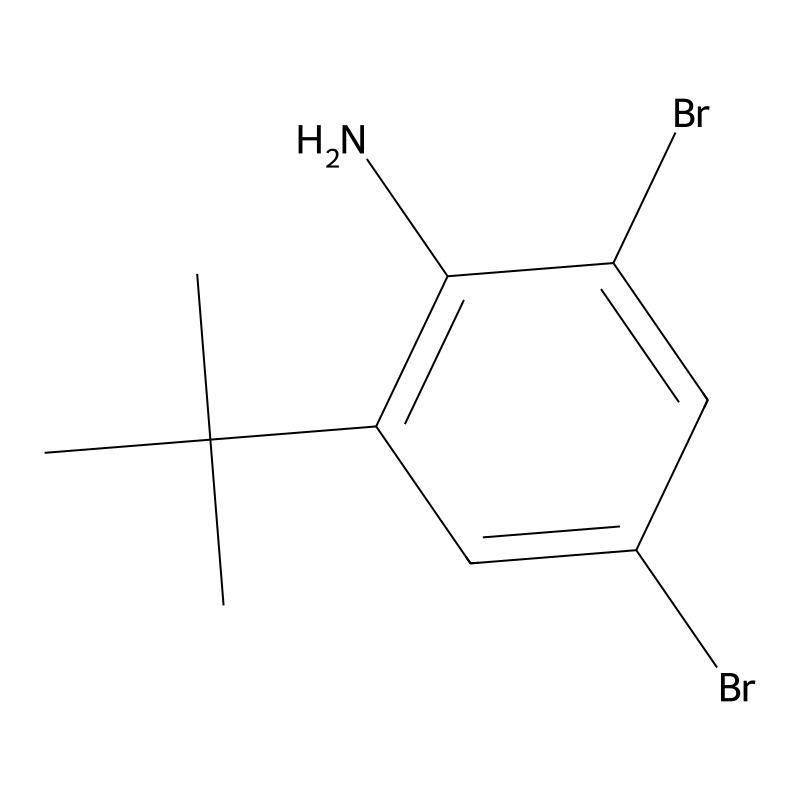2,4-Dibromo-6-(tert-butyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,4-Dibromo-6-(tert-butyl)aniline is an organic compound characterized by its unique structure, which includes two bromine atoms and a tert-butyl group attached to an aniline backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 307.02 g/mol. The presence of bromine atoms at the 2 and 4 positions significantly influences its reactivity and biological activity, while the tert-butyl group enhances its lipophilicity and steric bulk.
- Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the bromine substituents.
- Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to yield various derivatives.
- Coupling Reactions: It is amenable to coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of more complex organic molecules.
The biological activity of 2,4-Dibromo-6-(tert-butyl)aniline is notable in its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This compound can inhibit or activate these enzymes, thereby affecting metabolic pathways. Additionally, it influences cellular signaling pathways, particularly the mitogen-activated protein kinase pathway, impacting cell proliferation, differentiation, and apoptosis. Its interaction with transcription factors also leads to changes in gene expression and cellular metabolism.
The synthesis of 2,4-Dibromo-6-(tert-butyl)aniline typically involves:
- Bromination of 6-(tert-butyl)aniline: This is achieved using bromine in an appropriate solvent like acetic acid or chloroform. The reaction requires controlled temperature and stirring to ensure complete bromination.
- Industrial Production: On a larger scale, industrial methods follow similar synthetic routes but utilize industrial-grade reagents and solvents with stringent control over reaction parameters to maximize yield and purity.
2,4-Dibromo-6-(tert-butyl)aniline finds applications in various fields:
- Pharmaceuticals: Due to its interactions with cytochrome P450 enzymes, it may be explored for drug development.
- Material Science: Its unique properties make it a candidate for developing advanced materials.
- Agriculture: Potential use in agrochemicals due to its biological activity .
Interaction studies indicate that 2,4-Dibromo-6-(tert-butyl)aniline binds to proteins such as albumin, which affects its distribution in biological systems. Additionally, its ability to interact with various enzymes suggests potential roles in modulating metabolic processes. Understanding these interactions is crucial for assessing its pharmacokinetic properties and therapeutic potential .
Several compounds share structural similarities with 2,4-Dibromo-6-(tert-butyl)aniline:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2,4-Dibromoaniline | Lacks tert-butyl group | Only contains bromine substitutions |
| 2-tert-Butylaniline | Lacks bromine atoms | Contains only tert-butyl group |
| 4-tert-Butylaniline | Lacks bromine atoms | Bromine at different position |
| 2-Bromo-4-(tert-butyl)aniline | One bromine atom | Different substitution pattern |
The uniqueness of 2,4-Dibromo-6-(tert-butyl)aniline lies in the combination of both bromine atoms and the tert-butyl group. This combination imparts distinct chemical properties that influence its reactivity and biological interactions compared to its analogs .








